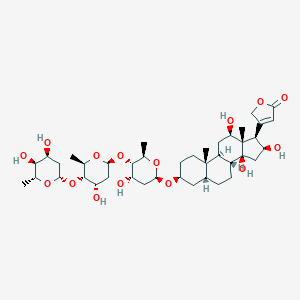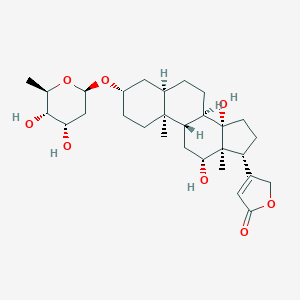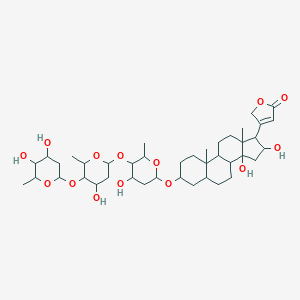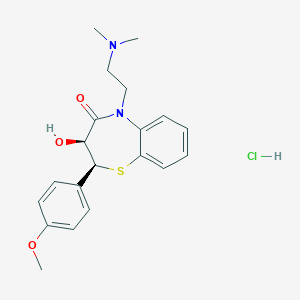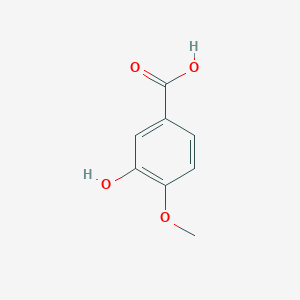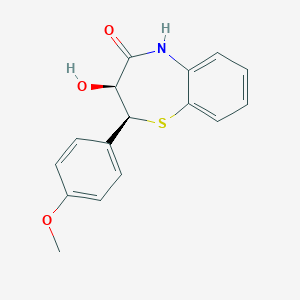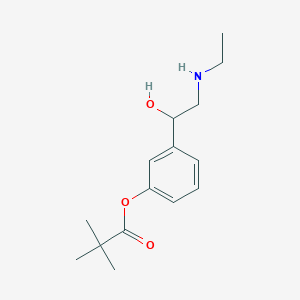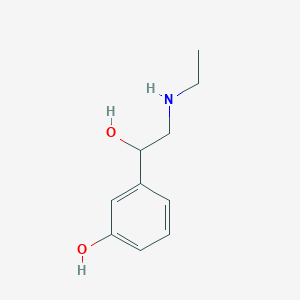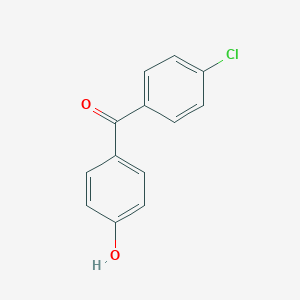
4-氯-4'-羟基苯甲酮
概述
描述
4-Chloro-4’-hydroxybenzophenone is a chemical compound with the molecular formula C13H9ClO2 . It is also known by other names such as 4-chlorophenyl 4-hydroxyphenyl methanone, 4-hydroxy-4’-chlorobenzophenone, and 4-p-chlorobenzoylphenol . This compound is an impurity of Fenofibric acid, the active metabolite of fenofibrate, which increases Apolipoprotein A-I–Mediated High-Density Lipoprotein Biogenesis .
Synthesis Analysis
4-Chloro-4’-hydroxybenzophenone can be synthesized by the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The optimal reaction occurs at a temperature of 40 degrees Celsius and an excess of 2 equivalents of hydrochloric acid per equivalent .Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-hydroxybenzophenone is represented by the SMILES stringOC1=CC=C (C=C1)C (=O)C1=CC=C (Cl)C=C1 . The InChI Key for this compound is RUETVLNXAGWCDS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-Chloro-4’-hydroxybenzophenone is a solid at 20 degrees Celsius . It has a molecular weight of 232.66 g/mol . The compound has a melting point range of 175-178 °C .科学研究应用
Nonlinear Optical Applications
4-Chloro-4’-hydroxybenzophenone single crystals have been grown and characterized for their potential in nonlinear optical applications . These crystals are essential in optoelectronics applications, such as optical modulation, optical switching, optical logic, electro-optic shutters, and storage devices for telecommunication and signal processing .
Laser Damage Threshold Analysis
The laser damage threshold value of the grown 4-Chloro-4’-hydroxybenzophenone crystal has been determined using an Nd:YAG laser operating at 532 nm . This property is crucial in applications involving laser technology and light diversification .
Dielectric Studies
Dielectric studies of the grown 4-Chloro-4’-hydroxybenzophenone crystal were analyzed using the parallel plate capacitor method . This analysis is important in understanding the electronic properties of the material .
Synthesis of Fenofibrate Class of Lipid Lowering Drugs
4-Chloro-4’-hydroxybenzophenone is an essential intermediate for the synthesis of fenofibrate class of lipid-lowering drugs . Fenofibrate is used to reduce cholesterol and triglycerides in the blood .
Synthesis of Poly Ether Ketone (PEK)
4-Chloro-4’-hydroxybenzophenone is also used in the synthesis of Poly Ether Ketone (PEK) . PEK is a high-performance polymer used in various applications like automotive, aerospace, and medical devices .
Eco-friendly Solid Acid Catalysts for Friedel-Crafts Acylation Reaction
A new method has been developed for synthesizing 4-Chloro-4’-hydroxybenzophenone from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . This method is eco-friendly and reduces the generation of hazardous waste .
安全和危害
作用机制
Target of Action
4-Chloro-4’-hydroxybenzophenone is primarily used as an intermediate in the synthesis of fenofibrate class of lipid-lowering drugs and Poly Ether Ketone (PEK) . Therefore, its primary targets would be the enzymes and receptors involved in lipid metabolism and the synthesis of PEK.
Mode of Action
The compound is synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride . This reaction is facilitated by K-10 clay Supported metal chloride solid catalysts . The interaction of 4-Chloro-4’-hydroxybenzophenone with its targets leads to changes in the biochemical pathways involved in lipid metabolism and PEK synthesis.
Biochemical Pathways
Fenofibrate is known to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels .
Result of Action
As an intermediate in the synthesis of fenofibrate, the action of 4-Chloro-4’-hydroxybenzophenone contributes to the therapeutic effects of fenofibrate. These include lowering of triglyceride levels and increasing HDL cholesterol levels . The molecular and cellular effects of its action would therefore be related to these outcomes.
Action Environment
The action, efficacy, and stability of 4-Chloro-4’-hydroxybenzophenone can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of catalysts, and the concentrations of the reactants . For instance, the synthesis of 4-Chloro-4’-hydroxybenzophenone from phenol and p-Chlorobenzotrichloride/p-Chlorobenzoylchloride is carried out at different temperatures using K-10 clay Supported metal chloride solid catalysts .
属性
IUPAC Name |
(4-chlorophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUETVLNXAGWCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104135-57-1 | |
| Record name | Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104135-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4047961 | |
| Record name | 4-Hydroxy-4'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-hydroxybenzophenone | |
CAS RN |
42019-78-3, 104135-57-1 | |
| Record name | 4-Chloro-4′-hydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42019-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4'-chlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-4'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-4'-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-4'-CHLOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9YB926A3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 4-chloro-4'-hydroxybenzophenone?
A: 4-Chloro-4'-hydroxybenzophenone consists of two benzene rings connected by a ketone group. One benzene ring has a chlorine atom at the 4th position, and the other has a hydroxyl group at the 4th position. Its molecular formula is C13H9ClO2.
Q2: What analytical technique is commonly used to determine the concentration of 4-chloro-4'-hydroxybenzophenone?
A: High-performance liquid chromatography (HPLC) is a widely used technique for determining the concentration of 4-chloro-4'-hydroxybenzophenone.
Q3: Can you describe a specific HPLC method for analyzing 4-chloro-4'-hydroxybenzophenone?
A: One established HPLC method utilizes a C18 column with a mobile phase composed of water (pH 2.5 adjusted with phosphoric acid) and acetonitrile. The detection wavelength is set at 286 nm, the flow rate at 1.0 mL/min, and the column temperature maintained at 30°C.
Q4: Has 4-chloro-4'-hydroxybenzophenone been investigated as an internal standard in analytical chemistry?
A: Yes, research suggests that 4-chloro-4'-hydroxybenzophenone could be a suitable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis in food and byproduct matrices.
Q5: How does the structure of 4-chloro-4'-hydroxybenzophenone influence its conformation?
A: The dihedral angle between the two benzene rings in 4-chloro-4'-hydroxybenzophenone is influenced by both the molecule's steric hindrance and the crystal packing forces within its crystal structure. This angle, known as the ring twist, has been reported as 64.66 degrees for 4-chloro-4'-hydroxybenzophenone. This indicates a significant deviation from planarity compared to other substituted benzophenones.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


